1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole is a chemical compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Reaction with Aromatic Aldehydes: The compound can also be synthesized by reacting o-phenylenediamine with aromatic aldehydes under acidic conditions.
Industrial Production: Industrial methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity. Specific details on industrial production methods for this compound are limited in the literature.
Chemical Reactions Analysis
Scientific Research Applications
1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole can be compared with other benzimidazole derivatives:
Properties
CAS No. |
652976-71-1 |
---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-2-19-16-10-6-3-7-13(16)11-18-12-17-14-8-4-5-9-15(14)18/h3-10,12H,2,11H2,1H3 |
InChI Key |
GPHBZMNVFJKLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.